Home > Products > Screening Compounds P124571 > N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide - 942000-84-2

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide

Catalog Number: EVT-2510303
CAS Number: 942000-84-2
Molecular Formula: C23H23FN4O2S2
Molecular Weight: 470.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Cyclohexyl-N3-[2-(3-fluorophenyl)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-β-alaninamide

Compound Description: This compound is a first active ingredient in a pharmaceutical composition. [] This composition is intended for modulating the β2-adrenoceptor. []

Relevance: This compound shares the β-alaninamide moiety and the presence of a substituted phenyl ring (3-fluorophenyl) with the target compound, N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide. Both compounds also feature a complex heterocyclic system incorporating a nitrogen-containing ring system, although the specific heterocycles differ. The presence of these shared structural features suggests a potential for similar pharmacological activity. []

2-(2-Aminothiazol-4-yl)-N-[4-(2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethylphenyl]acetamide (Mirabegron)

Compound Description: This compound, known as mirabegron, is a β3-adrenergic receptor agonist. [] The compound has been investigated for its therapeutic potential in the treatment of overactive bladder. []

Relevance: Mirabegron (2-(2-Aminothiazol-4-yl)-N-[4-(2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethylphenyl]acetamide) and the target compound N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide share a common structural feature: the 2-aminothiazole ring directly attached to an acetamide moiety. The presence of this shared motif suggests a potential for similar binding interactions with certain biological targets, although their overall pharmacological profiles might differ due to variations in the other substituents. []

(2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide

Compound Description: This compound is a trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-one. [] It acts as a cholesterol inhibitor. []

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide

Compound Description: This compound contains a cyclohexane ring in a chair conformation. [] The imidazo[2,1-b][1,3]thiazole ring system is essentially planar. []

Relevance: The presence of the imidazo[2,1-b][1,3]thiazole ring system in this compound and the thiazole ring in N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide points towards a potential structural relationship. [] Both compounds belong to the broader class of heterocyclic compounds containing a thiazole moiety. Despite the variations in the overall structure, the shared presence of a thiazole ring might contribute to some similarities in their physicochemical properties or their interactions with specific biological targets.

2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide

Compound Description: This compound is a thiazole derivative containing an indole moiety bearing an azetidine ring. [] This compound demonstrated antimicrobial activity in agar disc diffusion method studies. []

Relevance: Both this compound and N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide feature a thiazole ring, albeit in different positions within their structures. [] This common motif suggests a basic structural relationship. The presence of a thiazole ring, often associated with biological activity, indicates that both compounds may exhibit some similarities in their interactions with certain biological targets, although their overall pharmacological profiles could differ due to the variations in their structures.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: The cyclization of this compound was evidenced by FT-IR, NMR, and LCMS data. []

Relevance: Both this compound and N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide share a common structural motif: a thiazole ring directly linked to an acetamide moiety. [] This shared structural feature suggests a potential for similar chemical reactivity and possibly some overlap in their interactions with specific biological targets.

N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Compound Description: This compound is a precursor in the synthesis of a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds. [] These compounds exhibited mild-to-moderate cytotoxic activity against both K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. []

Relevance: This compound shares the thiazolidinone and thioacetamide moieties with N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide. [] These structural similarities suggest they belong to a similar chemical class. Despite the difference in the core heterocyclic system - quinazolinone in this compound versus thiazole in the target compound - the presence of shared functional groups indicates potential for similar chemical reactivity and possibly some overlap in their biological activity.

(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds

Compound Description: These compounds are a series of 5-arylidene-2-thioxothiazolidinone compounds. [] They exhibited mild-to-moderate cytotoxic activity against both K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. []

Relevance: These compounds share the thioacetamide and thiazolidinone moieties with the target compound, N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide. [] Despite differences in the core heterocyclic system - quinazolinone in these compounds versus thiazole in the target - the shared functional groups suggest potential for similar chemical reactivity and possible overlap in their biological activity.

2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides (7a-af)

Compound Description: This is a series of novel compounds. [] These compounds were synthesized through a three-step reaction sequence from commercially available cyclic 1,3-diones. [] Some analogues demonstrated strong antibacterial action (zone of inhibition in the range of 10–15 mm). []

Relevance: These compounds, similar to N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide, feature a thiazole ring directly attached to an acetamide moiety. [] This structural similarity suggests a potential for similar chemical reactivity and interactions with specific biological targets. While both series of compounds incorporate a piperazine ring, their overall structures and potentially their pharmacological profiles differ due to the variations in the other substituents and the core ring systems.

{2-[3-(1H-Indole-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}amine

Compound Description: This compound was investigated in the concentration range 100–0.01 μM at 59 lines of nine cancer cell types. [] It showed a mean effective concentration at 3.12–7.03 μM and cytotoxic effect at 15.56–67.38 μM. []

Relevance: While not directly containing a thiazole ring like the target compound N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide, this compound shares a similar arrangement of an aromatic ring system linked to a 1,2,4-triazole group. [] This structural resemblance suggests a potential for shared chemical properties and perhaps some similarities in their biological activity, particularly considering its observed cytotoxic effects.

N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide

Compound Description: These two synthesized coumarins were investigated for their antioxidant activity. []

(R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (AMG 628)

Compound Description: This compound is a potent TRPV1 antagonist with excellent aqueous solubility and a reduced half-life. []

Relevance: This compound shares the 4-fluorophenyl substituent and the acetamide moiety with the target compound, N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide. [] The presence of these structural similarities suggests a potential for similar physicochemical properties and possibly some shared interactions with biological targets, although their overall activity profiles might differ due to variations in the core structures.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide

Compound Description: This compound directly interacts with and functions through HIV-1 MA. [] It competes with PI(4,5)P2 for MA binding. []

Relevance: This compound features a 4-fluorophenyl substituent linked to a 1,2,4-oxadiazole ring and an acetamide moiety, a structural arrangement reminiscent of the target compound, N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide. [] The presence of these common structural elements suggests potential similarities in their physicochemical properties and possibly in their interaction with certain biological targets, although their overall activity profiles could differ due to the presence of a thiazole ring in the target compound and an oxadiazole ring in this compound.

2-(4-(4-bromophenyl)-1-oxo-tolylazine-2(1H)-yl)-N-(2-fluorophenyl)acetamide (5g)

Compound Description: This compound exhibited better antiproliferative activities than most compounds in its series. []

Relevance: This compound shares a 2-fluorophenyl substituent connected to an acetamide moiety with the target compound, N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide. [] This structural similarity indicates a potential for similar physicochemical properties and possible overlap in their interaction with certain biological targets, although the core structures and overall pharmacological profiles might differ due to variations in the other substituents.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (NBI-74330)

Compound Description: This compound is a CXCR3 antagonist that demonstrated potent inhibition of [125I]CXCL10 and [125I]CXCL11 specific binding and functional responses mediated by CXCR3. []

Relevance: Both NBI-74330 and the target compound, N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide, feature a fluorinated phenyl ring directly linked to an acetamide moiety. [] This shared structural motif suggests a potential for similar chemical reactivity and possibly some overlap in their interactions with specific biological targets, although their overall pharmacological profiles might differ due to variations in the other substituents and the core ring systems.

N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib)

Compound Description: This compound, known as Dabrafenib, is a BRAF inhibitor. [] It is metabolized primarily via oxidation of the t-butyl group to form hydroxy-dabrafenib. []

Relevance: Dabrafenib and N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide both feature a 2-fluorophenyl group linked to a thiazole ring. [] This shared structural feature suggests a potential for similar chemical reactivity and potentially some common metabolic pathways, though their overall pharmacological profiles may differ due to the presence of the sulfonamide group in Dabrafenib and the thioacetamide group in the target compound.

N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide

Compound Description: This compound is a MEK inhibitor. []

Relevance: This compound shares the acetamide moiety with N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide. [] This basic structural similarity suggests a potential for similar chemical reactivity, although their core structures and pharmacological profiles differ significantly due to variations in the heterocyclic systems and other substituents.

Classification

This compound can be classified under:

  • Chemical Class: Thiazole derivatives
  • Functional Groups: Acetamide, thioether, and piperazine
  • Potential Applications: Medicinal chemistry, drug design
Synthesis Analysis

The synthesis of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide typically involves several key steps:

  1. Formation of the Thiazole Ring:
    • The thiazole structure can be synthesized through the reaction of appropriate thioamide precursors with α-halo ketones under basic conditions.
  2. Piperazine Modification:
    • The piperazine moiety can be introduced by reacting 4-fluorophenylpiperazine with a suitable electrophile, such as an acyl chloride or an isocyanate.
  3. Thioether Linkage:
    • The thioether bond is formed via a nucleophilic substitution reaction between the thiazole derivative and a thiol compound.
  4. Acetamide Formation:
    • The final step involves the acetamide formation through the reaction of the intermediate with acetic anhydride or acetyl chloride, which results in the formation of the acetamide functional group.

These synthetic routes may require optimization to enhance yield and purity, often involving purification techniques such as recrystallization or chromatography.

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide can be analyzed using various spectroscopic techniques:

  1. Nuclear Magnetic Resonance (NMR):
    • Proton NMR can provide information about the hydrogen environments in the molecule, while carbon NMR can elucidate the carbon framework.
  2. Mass Spectrometry:
    • This technique helps confirm the molecular weight and structure by analyzing fragmentation patterns.
  3. X-ray Crystallography:
    • If crystalline samples are available, X-ray crystallography can provide detailed three-dimensional structural data.

Structural Features

Key features include:

  • A fluorinated phenyl group that may enhance biological activity.
  • A thiazole ring that could contribute to interactions with biological targets.
  • A piperazine moiety that might influence pharmacokinetic properties.
Chemical Reactions Analysis

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide can participate in various chemical reactions:

  1. Oxidation Reactions:
    • The sulfur atom in the thioether may be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  2. Reduction Reactions:
    • Functional groups within the molecule can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions:
    • The fluorophenyl group may undergo nucleophilic aromatic substitution, allowing for further functionalization.

These reactions can be leveraged to modify the compound for enhanced efficacy or selectivity in biological applications.

Mechanism of Action

The mechanism of action for N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide is expected to involve interactions with specific biological targets such as enzymes or receptors. The presence of both the thiazole and piperazine moieties suggests potential modulation of neurotransmitter systems or enzyme inhibition, which could be relevant in therapeutic contexts like epilepsy or depression.

Potential Biological Targets

Research indicates that compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in signaling pathways related to mood regulation or seizure activity.

Physical and Chemical Properties Analysis

A thorough analysis of physical and chemical properties includes:

  1. Solubility:
    • Solubility in organic solvents (e.g., DMSO, ethanol), which is critical for biological assays.
  2. Melting Point:
    • Determined through differential scanning calorimetry or capillary methods to assess purity and stability.
  3. Stability:
    • Stability under various pH conditions and temperatures should be evaluated to ensure reliability in applications.
Applications

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide has several promising applications:

  1. Medicinal Chemistry:
    • As a potential lead compound for developing new pharmaceuticals targeting neurological disorders.
  2. Research Tool:
    • Useful in studying specific biochemical pathways or receptor interactions due to its unique structural features.
  3. Drug Development:
    • Can serve as a scaffold for synthesizing derivatives with enhanced activity against specific diseases.

Properties

CAS Number

942000-84-2

Product Name

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide

IUPAC Name

N-(4-fluorophenyl)-2-[[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C23H23FN4O2S2

Molecular Weight

470.58

InChI

InChI=1S/C23H23FN4O2S2/c24-17-6-8-18(9-7-17)25-21(29)16-32-23-26-19(15-31-23)14-22(30)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15H,10-14,16H2,(H,25,29)

InChI Key

KBASVZDUDMUOHM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.